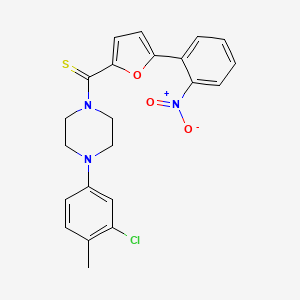

![molecular formula C14H13NO4 B3016487 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid CAS No. 309266-73-7](/img/structure/B3016487.png)

4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid is a compound that can be inferred to have a furan ring structure with specific substituents based on the provided data. While the exact compound is not directly synthesized or analyzed in the provided papers, related furan derivatives and benzoic acid compounds are discussed, which can give insights into the potential properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related furan compounds involves cyclization reactions and functional group transformations. For instance, the cyclization of 2,3-allenoic acids in the presence of simple allenes catalyzed by palladium acetate leads to the formation of furanone derivatives . Similarly, benzo[b]furan derivatives are synthesized and then photochemically reacted to yield 3-benzofurylmethanol derivatives . These methods suggest that the synthesis of this compound could potentially involve similar cyclization strategies or functional group interconversions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray diffraction. For example, the crystal structure and DFT study of 4-((furan-2-ylmethyl)amino)benzoic acid provide insights into the conformation and electronic structure of furan-amino-benzoic acid derivatives . This information can be extrapolated to predict the molecular structure of this compound, which would likely exhibit similar furan and benzoic acid moieties.

Chemical Reactions Analysis

The chemical reactivity of furan and benzoic acid derivatives can be quite diverse. For instance, benzo[b]furan derivatives undergo photochemical reactions to form adducts with benzaldehyde and benzophenone . Additionally, halolactonization and hydroxylation reactions are used to synthesize halo-hydroxyfuranones from allenoic acids . These reactions indicate that this compound could potentially participate in similar chemical transformations, such as nucleophilic substitutions or electrophilic additions.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan and benzoic acid derivatives can be deduced from their molecular structures and functional groups. For example, mesogenic benzoic acids with large branches exhibit liquid crystalline behavior at high temperatures . The presence of substituents on the furan ring and the benzoic acid moiety would influence the melting point, solubility, and other physical properties of this compound. Additionally, the electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, can be studied using DFT calculations, as demonstrated for related compounds .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

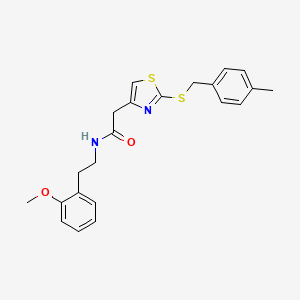

4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid and its derivatives have been explored for their antibacterial properties. Schiff bases derived from 4-aminobenzoic acid, which includes structural similarities to the compound , have shown potential as antibacterial agents against medically important bacterial strains (Parekh, Inamdhar, Nair, Baluja, & Chanda, 2005).

Synthesis Methods

The synthesis of similar compounds, particularly those involving furan derivatives, has been a topic of interest. A study details a method for synthesizing 3,4-disubstitutedfuran-2,5-dicarboxylic acids, indicating the chemical feasibility and methods of producing related compounds (Li Wei-jie, 2006).

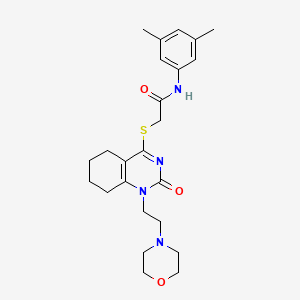

Polymerization and Cyclization

Research has also investigated the polymerization characteristics of compounds similar to this compound. For instance, the polymerization of (octylamino)benzoic acid dimer phenyl esters, which shares a functional group with the compound , was studied, highlighting the effects of substituent orientation on polymerization and cyclization processes (Yokoyama, Saito, Shimizu, & Yokozawa, 2005).

Pharmacokinetics

While direct studies on the pharmacokinetics of this compound are not available, related compounds have been examined. For example, benzoic acid derivatives have been studied for their pharmacokinetic properties in rats, providing insights into how structurally similar compounds behave in biological systems (Xu, Ying, Wang, Zhang, Ying, & Yang, 2020).

Antifungal Activity

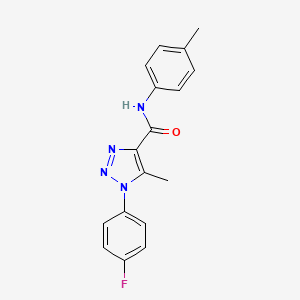

Compounds with a similar chemical backbone have been evaluated for their antifungal properties. Schiff bases based on 4-amino-5-(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol, a structure related to this compound, were synthesized and tested for antifungal activity, suggesting potential applications in this area (Moorthy, Vittal, Karthikeyan, Thangapandian, Venkadachallam, & Trivedi, 2017).

Zukünftige Richtungen

The future directions for “4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid” and similar furanic platform molecules involve the development of bioprocesses producing molecules that can replace those derived from oil . This is part of the broader effort to reduce dependence on fossil resources and turn to renewable raw materials .

Eigenschaften

IUPAC Name |

4-[(2,5-dimethylfuran-3-carbonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-8-7-12(9(2)19-8)13(16)15-11-5-3-10(4-6-11)14(17)18/h3-7H,1-2H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCOLKYSVODBBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49726551 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B3016405.png)

![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B3016416.png)

![N-(4-chlorophenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3016419.png)

![2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,5-trimethylbenzenesulfonamide](/img/structure/B3016423.png)

![8-((3-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3016425.png)